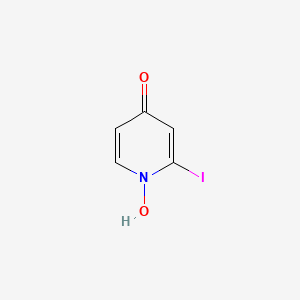

1-Hydroxy-2-iodopyridin-4(1H)-one

Description

1-Hydroxy-2-iodopyridin-4(1H)-one is a halogenated pyridinone derivative characterized by an iodine substituent at position 2 and a hydroxyl group at position 1 of the pyridinone ring. Pyridinones are recognized for their roles in medicinal chemistry, serving as scaffolds for enzyme inhibitors, antioxidants, and luminescent agents .

Properties

CAS No. |

106690-36-2 |

|---|---|

Molecular Formula |

C5H4INO2 |

Molecular Weight |

237.00 g/mol |

IUPAC Name |

1-hydroxy-2-iodopyridin-4-one |

InChI |

InChI=1S/C5H4INO2/c6-5-3-4(8)1-2-7(5)9/h1-3,9H |

InChI Key |

JNTMBLLQGAJTDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=CC1=O)I)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Iodination Using Molecular Iodine and TBHP

This method involves electrophilic aromatic substitution on preformed hydroxypyridinones. A study by Feng et al. (2009) demonstrated that 2-hydroxypyridin-4(1H)-one undergoes regioselective iodination at the C2 position using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasonic irradiation.

Procedure :

- Reagents : 2-Hydroxypyridin-4(1H)-one (1 equiv), I₂ (0.6 equiv), TBHP (2 equiv).

- Conditions : Ethanol solvent, ultrasonic irradiation (40 kHz, 50 W), 30 minutes, room temperature.

- Yield : 86–90%.

Mechanism :

- TBHP oxidizes I₂ to generate iodonium ions (I⁺), facilitating electrophilic substitution at the electron-rich C2 position of the pyridinone ring.

Advantages :

In Situ Iodine Generation via Redox Systems

A Chinese patent (CN104262242B) describes iodination using KI, KIO₃, and NaClO₂ under acidic conditions. This generates iodine in situ, which reacts with 4-aminopyridine derivatives to form iodinated products.

Procedure :

- Reagents : 4-Hydroxypyridin-2(1H)-one (1 equiv), KI (2 equiv), KIO₃ (1 equiv), NaClO₂ (1 equiv).

- Conditions : HCl (pH 2–3), 10–40°C, 6–8 hours.

- Yield : 65–75%.

Key Observations :

- Avoids handling hazardous molecular iodine directly.

- Suitable for large-scale synthesis due to mild conditions.

Cyclization of Iodinated Precursors

Cyclocondensation of β-Ketoesters with Iodinated Amines

Wu et al. (2015) reported a scaffold-hopping approach where β-ketoesters react with iodinated amines to form pyridinone cores.

Procedure :

- Reagents : Ethyl acetoacetate (1 equiv), 2-iodoaniline (1 equiv).

- Conditions : Polyphosphoric acid (PPA), 120°C, 4 hours.

- Yield : 55–60%.

Mechanism :

- Acid-catalyzed cyclization forms the pyridinone ring, with iodine introduced via the amine precursor.

Ultrasound-Assisted Iodocyclization

A method leveraging ultrasound acceleration (40 kHz) was developed for imidazo[1,2-α]pyridines, adaptable to pyridinones.

Procedure :

- Reagents : 3-Hydroxypyridin-4(1H)-one (1 equiv), I₂ (0.6 equiv), TBHP (2 equiv).

- Conditions : Ethanol, ultrasonic irradiation, 30 minutes.

- Yield : 80–85%.

Advantages :

- Reduced reaction time compared to conventional heating.

Functional Group Interconversion

Hydrolysis of Iodinated Pyridinone Esters

Cao et al. (2015) synthesized ethyl 4-iodo-2-methylpyridin-3-carboxylate, followed by hydrolysis to introduce the hydroxyl group.

Procedure :

- Step 1 : Ethyl 4-iodo-2-methylpyridin-3-carboxylate synthesis via Mitsunobu reaction.

- Step 2 : Alkaline hydrolysis (NaOH, H₂O/EtOH, 80°C, 2 hours).

- Yield : 70–75%.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Direct iodination may yield positional isomers. Using directing groups (e.g., hydroxyl) ensures C2 selectivity.

- Iodine Handling : In situ iodine generation minimizes sublimation risks.

- Purification : Chromatography-free isolation is achievable via recrystallization in ethanol/water.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-2-iodopyridin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Major Products

Substitution: Products with the iodine atom replaced by another functional group.

Oxidation: Products with the hydroxyl group converted to a carbonyl group.

Reduction: Products with the hydroxyl group reduced to a hydrogen atom.

Scientific Research Applications

1-Hydroxy-2-iodopyridin-4(1H)-one is a heterocyclic organic compound featuring a pyridine ring with hydroxyl and iodine substituents. It has a molecular formula of C5H4INO2, characterized by a hydroxyl group at the 1-position, an iodine atom at the 2-position, and a ketone functionality at the 4-position. Pyridinones, the class to which this compound belongs, are known for their diverse biological activities and potential applications in medicinal chemistry.

Scientific Research Applications

1-Hydroxy-2-iodopyridin-4(1H)-one has diverse applications, especially in chelation therapy, due to its ability to bind metal ions, which is crucial in treating conditions related to metal toxicity and oxidative stress. Spectrophotometric titrations have demonstrated its capacity to form stable complexes with iron(III), highlighting its potential role in mitigating oxidative stress through metal ion chelation. Investigations into its interactions within biological systems suggest that it may modulate enzyme activities or cellular processes by altering metal ion availability.

Chelation Therapy

1-Hydroxy-2-iodopyridin-4(1H)-one exhibits biological activities, particularly in chelation therapy. It has been studied for its ability to bind metal ions, crucial in treating metal toxicity and oxidative stress-related conditions. The compound's structure allows it to interact effectively with biological systems, potentially offering therapeutic benefits against neurodegenerative diseases like Parkinson's disease, due to its antioxidant properties.

Structural Analogues and Activities

Several compounds share structural similarities with 1-hydroxy-2-iodopyridin-4(1H)-one. The uniqueness of 1-hydroxy-2-iodopyridin-4(1H)-one lies in its specific combination of iodine substitution and hydroxyl functionality, which enhances its chelation ability and biological activity compared to other pyridinones.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its antibacterial properties |

| 2-Hydroxy-4-pyridinone | Hydroxyl group at position 2 | Exhibits different chelation properties |

| 3-Hydroxyquinoline | Hydroxyl group at position 3 | Used in pharmaceuticals for various therapeutic effects |

| 6-Hydroxypyridine | Hydroxyl group at position 6 | Shows potential as a ligand in coordination chemistry |

Anti-HIV Activity

Mechanism of Action

The mechanism of action for 1-Hydroxy-2-iodopyridin-4(1H)-one would depend on its specific application. Generally, it might interact with biological targets through:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways Involved: Could inhibit or activate specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Key Observations :

- Halogenation : Iodine at position 2 (target compound) vs. position 4 (4-iodopyridin-2(1H)-one) alters electronic distribution, impacting solubility and reactivity. Iodine's large atomic radius may hinder crystallinity compared to smaller halogens (e.g., Cl) .

Physicochemical Properties

Spectroscopic Data

- NMR Shifts: In 3-amino-4-arylpyridin-2(1H)-ones, protons at C-4 appear as doublets (δ 7.4–8.0 ppm), while C-5 protons show doublets of doublets (δ 5.3–6.7 Hz) . Iodine's electron-withdrawing effect in the target compound would likely deshield adjacent protons, shifting signals downfield compared to non-iodinated analogs.

- Luminescence: Substituted pyridinones (e.g., 7-aryloxazolo[5,4-b]pyridines) exhibit absorption maxima at 256–323 nm and emission at 366–371 nm. Electron-withdrawing groups (e.g., -NO₂) reduce quantum yields (0.16 vs. 0.82 for unsubstituted analogs) .

Q & A

Q. What analytical methods validate purity for publication or regulatory submission?

- Answer :

- HPLC : Use a C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm. Purity ≥95% is acceptable.

- Elemental Analysis : Confirm C, H, N, and I percentages within ±0.4% of theoretical values.

- Residual Solvents : Perform GC-MS per ICH Q3C guidelines .

Data Analysis & Contradiction Management

Q. How to interpret conflicting NMR data from different research groups?

Q. Why might biological activity vary between in vitro and in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.